molecular formula C14H18N2O B15241512 4-(4,5,5-Trimethylmorpholin-2-yl)benzonitrile

4-(4,5,5-Trimethylmorpholin-2-yl)benzonitrile

Cat. No.: B15241512
M. Wt: 230.31 g/mol
InChI Key: OPLLBBJERIJGFL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5,5-Trimethylmorpholin-2-yl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with 4,5,5-trimethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetonitrile, at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(4,5,5-Trimethylmorpholin-2-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4,5,5-Trimethylmorpholin-2-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-(4,5,5-Trimethylmorpholin-2-yl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes and receptors, influencing various biochemical pathways. The morpholine ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of a benzonitrile group with a highly substituted morpholine ring makes it a valuable compound for various research applications .

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

4-(4,5,5-trimethylmorpholin-2-yl)benzonitrile

InChI

InChI=1S/C14H18N2O/c1-14(2)10-17-13(9-16(14)3)12-6-4-11(8-15)5-7-12/h4-7,13H,9-10H2,1-3H3

InChI Key

OPLLBBJERIJGFL-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(CN1C)C2=CC=C(C=C2)C#N)C

Origin of Product

United States

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